molecular formula C15H17N3O3 B2398798 2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1797714-27-2

2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

Cat. No.: B2398798
CAS No.: 1797714-27-2
M. Wt: 287.319
InChI Key: ZQXXVQFSJQNGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a benzamide core linked to a pyrazole ring substituted with a tetrahydrofuran moiety. This specific molecular architecture is recognized as a privileged scaffold in the design of bioactive molecules . Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities, particularly as potential antitumor agents . Compounds with similar structures, such as those based on a 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold, have been identified as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR) . This mechanism is a promising therapeutic strategy for neurodevelopmental and neurodegenerative diseases, and research tools in this area are highly valuable . Furthermore, other close analogs have demonstrated potent activity as tubulin polymerization inhibitors, which target the colchicine binding site and can inhibit the growth of various human tumor cell lines, including leukemia (K562) and lung cancer (A549) cells . The presence of both the methoxybenzamide and the tetrahydrofuran-pyrazole groups in a single molecule suggests potential for multifaceted biological activity, making this compound a versatile building block for developing novel therapeutic agents. Researchers can utilize this high-purity compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and high-throughput screening. This product is intended for research purposes only in a laboratory setting and is not for human or veterinary use.

Properties

IUPAC Name

2-methoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-14-5-3-2-4-13(14)15(19)17-11-8-16-18(9-11)12-6-7-21-10-12/h2-5,8-9,12H,6-7,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXXVQFSJQNGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a diol precursor.

    Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine.

    Final Coupling: The final step involves coupling the pyrazolyl-tetrahydrofuran intermediate with the benzamide core under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The benzamide core can be reduced to form an amine under reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide, highlighting differences in substituents, molecular weight, and biological relevance:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Reference
This compound 2-methoxybenzamide, tetrahydrofuran-3-yl-pyrazole ~317.35 Potential kinase inhibitor (hypothesized)
N-(1-(4-Cyclopropyl-3-(2-((1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)amino)quinazolin-7-yl)phenyl)ethyl)-3-(trifluoromethyl)benzamide (47) Trifluoromethylbenzamide, quinazolinyl-pyrazole, cyclopropylphenyl ~677.76 Kinase inhibitor (demonstrated in preclinical studies)
3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (XIV) Benzodioxane, difluoropropanoyl, tetrahydrofuran-3-yl ~646.62 Anticancer candidate (patented process)
4-Methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide 4-methoxybenzamide, piperidine-ethylphenyl ~366.47 CNS-targeting agent (theoretical)
2-[(1S)-1-cyclohexyléthoxy]-5-fluoro-N-(1-methyl-1H-pyrazol-5-yl)-4-(3-oxo-5,6,7,8-tétrahydro-[1,2,4]-triazolo[4,3-a]pyridin-2(3H)-yl)benzamide Cyclohexylethoxy, fluorophenyl, triazolopyridine ~523.59 Antiviral or anti-inflammatory (patented)

Key Differences and Implications

Substituent Effects on Solubility: The tetrahydrofuran (THF) substituent in the target compound enhances solubility in polar solvents compared to cyclohexyl or piperidine derivatives (e.g., compound 47 and ), which are more lipophilic. This property may improve bioavailability in aqueous environments .

Biological Target Selectivity: Quinazoline-containing analogues (e.g., compound 47) exhibit pronounced kinase inhibition due to their planar aromatic systems, which mimic ATP’s adenine binding . In contrast, the THF-substituted pyrazole in the target compound may favor allosteric modulation or binding to non-kinase targets. The triazolopyridine moiety in introduces rigidity, likely enhancing binding affinity to proteases or viral polymerases, a feature absent in the target compound.

Synthetic Complexity :

  • The target compound’s synthesis is less complex than that of compound 47 (48% yield ), which requires multi-step coupling of quinazoline and trifluoromethylbenzamide groups. The THF-pyrazole intermediate is commercially accessible, streamlining production .

Research Findings

  • Crystallographic Analysis : The structural determination of similar compounds (e.g., compound 155 in ) relies on programs like SHELX and ORTEP-3, which are critical for resolving heterocyclic conformations and hydrogen-bonding networks .
  • Patent Trends: Benzamide derivatives with tetrahydrofuran or piperidine substituents dominate recent patents (e.g., ), highlighting their therapeutic versatility.

Biological Activity

2-Methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H17_{17}N3_{3}O3_{3}
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 1797714-27-2

The compound features a methoxy group, a tetrahydrofuran moiety, and a pyrazole ring, which are significant for its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The precise mechanisms can vary based on the context of use but may include:

  • Enzyme Inhibition : The compound may inhibit certain kinases or other enzymes, modulating their activity and influencing downstream signaling pathways.
  • Receptor Binding : It may act as an agonist or antagonist at specific receptors, affecting cellular responses and physiological processes.

Anticancer Potential

In vitro studies on related pyrazole compounds have revealed significant anticancer activity against various cancer cell lines. For example, certain pyrazole derivatives have shown cytotoxic effects on HeLa (cervical cancer) and HepG2 (liver cancer) cells . The mechanism often involves the induction of apoptosis or cell cycle arrest.

Case Studies

  • Cytotoxicity Assays : In a study examining the antiproliferative effects of pyrazole derivatives, compounds similar to this compound exhibited IC50_{50} values ranging from low micromolar concentrations against cancer cell lines .
  • Inflammation Models : Compounds with similar structures were tested in LPS-stimulated macrophages, showing a reduction in TNF-alpha release by over 90% at certain concentrations .

Comparative Analysis with Similar Compounds

Compound NameStructureActivity
4-(1H-pyrazol-4-yl)benzamideStructureModerate anticancer activity
N-(tetrahydrofuran-3-yl)piperidinStructureAnti-inflammatory effects

Research Applications

The compound is being explored for various applications:

  • Medicinal Chemistry : As a potential lead compound for developing new anti-inflammatory and anticancer agents.
  • Biochemical Probes : Investigated for studying enzyme activities and protein interactions due to its unique structure.

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Coupling Reaction: React 2-methoxybenzoic acid derivatives with 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine using coupling agents like HBTU or BOP in tetrahydrofuran (THF) to enhance solubility .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the product. Monitor reaction completion via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%) .
  • Yield Optimization: Control reaction temperature (20–25°C) and stoichiometric ratios (1:1.05 amine-to-acid) to minimize side products .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Crystallography: Use single-crystal X-ray diffraction (SHELX suite) to resolve the 3D structure, focusing on the tetrahydrofuran-pyrazole dihedral angle and hydrogen-bonding networks .
  • Spectroscopy:
    • NMR: Assign peaks for the methoxy group (δ ~3.8 ppm in 1^1H NMR) and pyrazole protons (δ ~7.5–8.0 ppm) .
    • Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~330–340 Da) .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and predict reactive sites .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Target-Based Assays: Screen against kinases or GPCRs using fluorescence polarization (FP) or TR-FRET assays. Reference analogs with pyrazole moieties show nanomolar affinity for inflammatory targets .
  • Cell-Based Assays: Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) .
  • Data Interpretation: Normalize activity to solvent controls (DMSO ≤0.1%) and validate hits in triplicate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Analog Synthesis: Modify the methoxy group (e.g., replace with Cl, CF3_3) or tetrahydrofuran substituent (e.g., cyclopentyl). Compare bioactivity using the following framework:
ModificationTarget Affinity (IC50_{50})Solubility (LogP)Reference
2-Methoxy (parent)150 nM2.1
2-Trifluoromethoxy85 nM2.8
Tetrahydrofuran → Cyclopentyl220 nM3.0
  • Key Insights: Electron-withdrawing groups (e.g., CF3_3) enhance target binding but may reduce solubility. Adjust heterocyclic substituents to balance potency and pharmacokinetics .

Q. What strategies resolve contradictions in reported biological data across studies?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines. For example, IC50_{50} discrepancies may arise from differential ATP levels (1 mM vs. 10 µM) .
  • Orthogonal Validation: Confirm target engagement using surface plasmon resonance (SPR) or thermal shift assays. Cross-validate cytotoxicity with apoptosis markers (e.g., caspase-3) .
  • Data Normalization: Report activities relative to standardized controls (e.g., % inhibition vs. staurosporine) to minimize inter-lab variability .

Q. How can pharmacokinetic (PK) properties be evaluated for preclinical development?

Methodological Answer:

  • ADME Profiling:
    • Absorption: Use Caco-2 cell monolayers to measure permeability (Papp_{app} >1 × 106^{-6} cm/s indicates good oral bioavailability) .
    • Metabolism: Incubate with liver microsomes (human/rat) to identify major CYP450 metabolites. Reference compound AZD7594 (structurally similar) shows t1/2_{1/2} >4 hours in human hepatocytes .
  • In Vivo PK: Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Target AUC024h_{0-24h} >500 ng·h/mL and oral bioavailability >30% .

Q. What computational tools predict binding modes and off-target risks?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to model interactions with glucocorticoid receptors (e.g., PDB: 4P6X). Prioritize poses with hydrogen bonds to Arg611 and hydrophobic contacts with Leu753 .
  • Off-Target Screening: Employ SwissTargetPrediction or SEA to identify risk targets (e.g., carbonic anhydrase IX). Validate experimentally using selectivity panels .

Q. How are novel synthetic routes for scale-up developed, and what challenges arise?

Methodological Answer:

  • Route Scouting: Replace chromatographic purification with crystallization (e.g., ethanol/water mixtures) for scalability. Patent data suggest THF/water solvent systems yield >80% recovery .
  • Process Challenges:
    • Intermediate Stability: Monitor amide coupling intermediates for hydrolysis; use inert atmospheres (N2_2) to prevent degradation .
    • Regioselectivity: Optimize pyrazole alkylation conditions (e.g., NaH/DMF) to minimize N2 vs. N1 substitution byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.